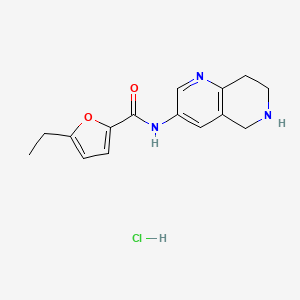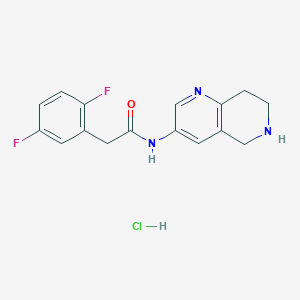![molecular formula C16H30N2O2 B7641333 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of psychoactive substances. Dibutylone has gained popularity in recent years due to its similarity to MDMA and its availability in the illicit drug market.
作用機序
The mechanism of action of 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain. This increased neurotransmitter activity is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, similar to other stimulant drugs. Additionally, this compound has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability.
実験室実験の利点と制限
One advantage of using 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which allows for comparisons to be made between the two drugs. Additionally, this compound has been found to have a longer duration of action than MDMA, which may be useful in certain research applications. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence, which may affect the validity of the results.
将来の方向性
Future research on 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one could investigate its potential as a therapeutic agent for various psychiatric disorders, as well as its potential as a treatment for drug addiction. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain. Finally, research could be conducted to investigate the potential long-term effects of this compound use on cognitive function and mental health.
Conclusion
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its similarity to MDMA. This compound has been used in scientific research to investigate its potential as a therapeutic agent for various psychiatric disorders and as a treatment for drug addiction. While the mechanism of action of this compound is not fully understood, it is believed to act as an SNDRI. This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. While using this compound in lab experiments has advantages, such as its similarity to MDMA, it also has limitations due to its potential for abuse and dependence. Future research on this compound could investigate its potential as a therapeutic agent and its long-term effects on cognitive function and mental health.
合成法
The synthesis method of 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one involves the reaction of 1-(2-methylamino-1-phenylpropan-1-one) with 2,6-dimethyloxan-4-amine. The reaction is catalyzed by sodium hydroxide and is carried out in a solvent such as methanol or ethanol. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that this compound has similar effects to MDMA, including increased sociability and reduced anxiety. Additionally, this compound has been found to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
3-[(2,6-dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-12-6-4-5-9-18(12)16(19)7-8-17-15-10-13(2)20-14(3)11-15/h12-15,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIRTGGYARQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCNC2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-butyltetrazol-5-yl)methyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641254.png)
![7-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7641256.png)
![5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7641261.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7641325.png)
![N-ethyl-N-[3-(hydroxymethyl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7641349.png)
![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)
![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)